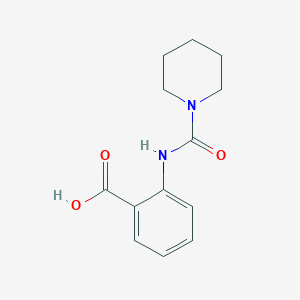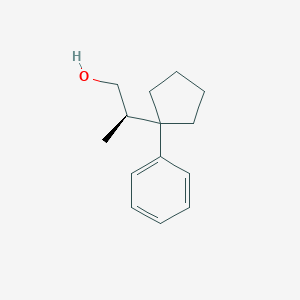![molecular formula C21H17N3O5S2 B2732475 (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-20-8](/img/structure/B2732475.png)
(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine-2-thiones and 2-imino-1,3-dithiolanes are representatives of five-membered heterocycles containing nitrogen and sulfur heteroatoms . These compounds are important in chemistry due to their participation in various interesting bioactivities .
Synthesis Analysis
Thiazolidine-2-thione has conventionally been synthesized in alkaline solution by heating of β-amino alcohol and carbon disulfide . A series of new thiazolidine-2-thiones were synthesized in a new and efficiently solvent-free one-pot reaction .Molecular Structure Analysis
Thiazolines are a group of isomeric 5-membered heterocyclic compounds containing both sulfur and nitrogen in the ring . Three structural isomers of thiazoline exist depending on the position of the double bond .Chemical Reactions Analysis
Thiazolidines and dithiolanes possess many biological activities against microbial strains . In a study, a facile free-solvent method for the synthesis of thiazolidine derivatives by one-pot reaction was developed .Scientific Research Applications
Synthesis and Pharmacological Applications
- Antihypertensive Agents : The synthesis of related compounds, such as thiosemicarbazides, triazoles, and Schiff bases, has been explored for their antihypertensive α-blocking activity with good efficacy and low toxicity, indicating potential cardiovascular applications (Abdel-Wahab et al., 2008).
Catalytic and Synthetic Chemistry
- Ionic Liquid Catalysis : A Brønsted acidic ionic liquid has been used as an efficient catalyst for the synthesis of benzothiazolylamino)methyl-2-naphthols, showcasing its potential in facilitating various organic reactions with advantages such as simple procedure, short reaction times, and excellent yields (Shaterian & Hosseinian, 2015).
Material Science and Organic Electronics
- Organotin Compounds for OLEDs : The synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs) application highlight the role of similar chemical structures in developing materials for electronics (García-López et al., 2014).
Antimicrobial and Anticancer Applications
- Antimicrobial Activities : Compounds such as benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and showed good antimicrobial activity against several bacterial strains, suggesting their potential in developing new antimicrobial agents (Mishra et al., 2019).
- Aldose Reductase Inhibitors : New iminothiazolidin-4-one acetate derivatives have been evaluated as aldose reductase inhibitors, showing potential for novel drugs to treat diabetic complications (Ali et al., 2012).
Mechanism of Action
Future Directions
Thiazolidine-2-thiones and 2-imino-1,3-dithiolanes are of interest in a wide range of pharmaceutical, agrochemical, coordination, medicinal, and organic chemistry applications . Therefore, the design and synthesis of these types of compounds are highly important for drug discovery and medicinal chemistry .
properties
IUPAC Name |
methyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-29-19(25)12-24-17-9-8-16(31(22,27)28)11-18(17)30-21(24)23-20(26)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINQGSJEQXSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)
![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)
![1-benzyl-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2732397.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2732398.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)


![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)
![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)